molecular formula C13H13ClN2O B2475860 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide CAS No. 2411240-31-6

2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide

Cat. No.: B2475860
CAS No.: 2411240-31-6
M. Wt: 248.71
InChI Key: CBBSDGBZTCQPTG-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is an organic compound that belongs to the class of amides. It features a chloro group, a cyano group, and an indenyl moiety, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide typically involves the reaction of 5-cyano-2,3-dihydro-1H-inden-2-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of the acyl chloride, followed by stirring at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems ensures consistent quality and yield of the product. The raw materials used are typically of high purity to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Hydrolysis: Formation of 5-cyano-2,3-dihydro-1H-inden-2-amine and 2-chloropropanoic acid.

    Reduction: Formation of 2-chloro-N-(5-amino-2,3-dihydro-1H-inden-2-yl)propanamide.

Scientific Research Applications

2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its target. The indenyl moiety provides structural rigidity, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)acetamide
  • 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)butanamide
  • 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)pentanamide

Uniqueness

2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano and a chloro group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-5-10-3-2-9(7-15)4-11(10)6-12/h2-4,8,12H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBSDGBZTCQPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC2=C(C1)C=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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